molecular formula C18H13BrN6OS B2533618 N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-45-7

N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2533618
CAS No.: 868967-45-7
M. Wt: 441.31
InChI Key: ADWNEKDWOZLPIM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. DDR1 signaling plays a critical role in cell proliferation, differentiation, migration, and survival, with its dysregulation implicated in cancer progression, metastasis, and fibrosis . This compound functions by specifically and potently binding to the kinase domain of DDR1, thereby autophosphorylation and downstream signaling cascades . Its primary research value lies in its utility as a chemical probe to dissect the complex biological functions of DDR1 in the tumor microenvironment, particularly in cancers with dense fibrotic stroma such as pancreatic, breast, and lung cancers. Researchers utilize this inhibitor to investigate mechanisms of epithelial-to-mesenchymal transition (EMT), cell invasion, and the development of chemoresistance . Studies focusing on the interplay between tumor cells and the extracellular matrix employ this molecule to explore how disrupting DDR1-collagen signaling can alter metastatic potential and improve therapeutic outcomes. It is an essential tool for preclinical research aimed at validating DDR1 as a viable therapeutic target and for developing novel combination treatment strategies.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN6OS/c19-12-4-6-13(7-5-12)21-16(26)11-27-17-9-8-15-22-23-18(25(15)24-17)14-3-1-2-10-20-14/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWNEKDWOZLPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Structural Features

The compound features a complex structure comprising:

  • Bromophenyl group : Enhances lipophilicity and biological activity.
  • Thioacetamide linkage : May contribute to its interaction with biological targets.
  • Triazolopyridazine moiety : Known for its role in various kinase inhibitors.

These structural components suggest the compound's potential as an inhibitor of specific enzymes and receptors involved in disease processes.

1. Kinase Inhibition

The core structure of the triazolopyridazine ring is linked to several known kinase inhibitors. Preliminary studies indicate that this compound may exhibit inhibitory activity against specific kinases. Kinases are critical in signaling pathways associated with cancer and inflammation, making this compound a candidate for further investigation in cancer therapeutics .

2. Antimicrobial Activity

The presence of both aromatic and heterocyclic rings suggests that this compound may possess antimicrobial properties. Similar structural features have been observed in successful antibiotics. Future studies could evaluate its effectiveness against various bacterial and fungal strains .

3. Cytotoxicity Studies

Research has shown that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, related compounds have demonstrated IC50 values indicating significant anti-tumor activity .

Comparative Analysis

A comparative analysis with similar compounds reveals the following:

Compound NameStructureUnique Features
N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin]}acetamideContains methyl instead of bromineExhibits similar biological activities but different reactivity due to methyl substitution
1-(Pyridin-3-yl)-5-thioacetyl-[1,2,4]triazoleLacks the pyridazine ringFocuses more on triazole chemistry with distinct applications
6-(Pyridin-4-yloxy)-N-(phenyl)acetamideFeatures a phenoxy group instead of thioOffers different pharmacological profiles due to structural variations

This table illustrates how structural modifications can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies highlight the potential of triazolo-pyridazine derivatives:

  • Study on c-Met Kinase Inhibition : A series of derivatives were evaluated for their inhibitory activity against c-Met kinase. The most promising compound exhibited an IC50 value in the nanomolar range and displayed significant cytotoxicity against multiple cancer cell lines .
  • Antibacterial Activity Evaluation : Research indicated that thio-substituted derivatives showed considerable antibacterial effects compared to standard treatments like chloramphenicol . This suggests that this compound may also be explored for its antibacterial properties.

Scientific Research Applications

Anticancer Activity

The compound's structural features suggest potential as a kinase inhibitor, which is crucial in cancer therapy. Kinase inhibitors are known for their role in regulating cell proliferation and survival. Preliminary studies indicate that derivatives of triazolo[4,3-b]pyridazine exhibit anti-tumor activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. For instance, compounds with similar structures have shown IC50 values indicative of effective anti-tumor properties .

Antimicrobial Properties

The presence of both aromatic and heterocyclic rings in N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suggests potential antimicrobial activity. Many successful antibiotics share similar structural characteristics. Research could focus on evaluating the compound's effectiveness against various bacterial and fungal strains, potentially leading to the development of new antimicrobial agents.

Enzyme Inhibition

The compound may interact with specific enzymes and receptors, impacting cellular signaling pathways and metabolic processes. Such interactions can lead to the development of drugs targeting diseases characterized by aberrant signaling pathways, such as cancer or inflammatory conditions.

Organic Electronics

The unique electronic properties of the aromatic and heterocyclic components make this compound a candidate for applications in organic electronics. These materials can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their favorable charge transport properties.

Functional Polymers

This compound can also be explored for use in functional polymers that exhibit specific mechanical or thermal properties. The integration of such compounds could enhance the performance of materials used in various applications from coatings to structural components.

Synthesis and Characterization

The synthesis of this compound typically involves several steps that require controlled conditions to optimize yields and purity. Various synthetic routes have been documented, including microwave-assisted methods and catalytic processes that enhance efficiency while minimizing environmental impact .

Synthetic Route Overview

StepDescription
1Formation of the triazole ring through cyclization reactions involving pyridine derivatives.
2Introduction of the thioacetamide group via nucleophilic substitution reactions.
3Bromination of the phenyl group to yield the final compound with desired functional groups.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

Case Study 1: Antitumor Activity

A recent study demonstrated that similar triazole derivatives exhibited significant inhibition against cancer cell lines with IC50 values reaching nanomolar concentrations. This suggests that this compound could be an effective candidate for further investigation as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on structurally related compounds showed promising results against Gram-positive and Gram-negative bacteria. The findings encourage further exploration into this compound's potential as an antimicrobial agent through systematic testing against various pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be contextualized by comparing it with three related amide derivatives (Table 1). Key differences lie in the heterocyclic core, substituent groups, and reported properties.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Findings
Target Compound : this compound [1,2,4]Triazolo[4,3-b]pyridazine - 3-Pyridin-2-yl
- 6-Thioacetamide (4-bromophenyl)
C₁₉H₁₄BrN₇OS Hypothesized strong H-bonding and π-stacking due to pyridinyl and bromophenyl groups
Analog 1 : 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide [1,2,4]Triazolo[4,3-b]pyridazine - 3-Thioacetamide (furan-2-ylmethyl)
- 6-(4-Bromophenyl)
C₁₈H₁₄BrN₅O₂S No biological data reported; structural emphasis on furan’s electron-rich nature
Analog 2 : N-(4-Bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide [1,2,3]Triazolo[4,5-d]pyrimidine - 7-Thioacetamide (4-bromophenyl)
- 3-(2-Fluorobenzyl)
C₂₁H₁₅BrFN₇OS Fluorobenzyl group may enhance lipophilicity and target selectivity
Analog 3 : 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide Pyrazine - 2-Acetamide (4-bromophenyl)
- Pyrazinyl
C₁₂H₁₀BrN₃O Crystal structure reveals intramolecular H-bonding (S(6) motif) and 54.6° dihedral angle between aryl rings

Structural Variations and Implications

  • Heterocyclic Core: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from Analog 2’s [1,2,3]triazolo[4,5-d]pyrimidine, which may alter π-π interactions and binding pocket compatibility.
  • Substituent Effects :
    • The 4-bromophenyl group in the target compound and Analog 3 contributes to steric bulk and halogen bonding, whereas Analog 1’s furan-2-ylmethyl group introduces oxygen-based H-bond acceptors .
    • The pyridin-2-yl substituent in the target compound vs. Analog 2’s 2-fluorobenzyl group may influence solubility and metabolic stability due to pyridine’s basicity versus fluorine’s electronegativity .

Research Findings and Implications

Biological Activity Gaps: None of the provided evidence reports enzymatic or cellular activity data for the target compound or its analogs. This underscores a critical research need, especially given the pharmacological relevance of triazolopyridazines in kinase inhibition .

Computational Predictions : Molecular docking studies (extrapolated from Analog 3’s crystal data) suggest the target compound’s bromophenyl and pyridinyl groups may synergistically bind ATP pockets in kinases, but experimental validation is required .

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